molecular formula C10H11ClO3 B1168288 Hydrocarbons, C14-24, olefin-rich CAS No. 122491-53-6

Hydrocarbons, C14-24, olefin-rich

Cat. No.: B1168288
CAS No.: 122491-53-6
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Description

Hydrocarbons, C14-24, olefin-rich (CAS 122491-53-6) is a defined mixture of unsaturated hydrocarbons primarily valued in research for its utility in catalytic processes and materials science. Its core research value lies in its composition, which serves as a model substrate or feedstock for investigating and developing advanced catalytic reactions, particularly those aimed at producing cleaner fuels and valuable chemicals . This includes its use in oligomerization studies to produce higher-grade liquid fuels and its role in catalytic systems for the hydrogenation of CO2 to olefin-rich hydrocarbons, a promising pathway for CO2 utilization . The mechanisms involved in these transformations often center on acid-catalyzed reactions or metal-catalyzed hydrogenation over tailored catalysts, where the olefinic double bonds are key reactive sites . Furthermore, studies on higher olefins indicate that intestinal absorption potential decreases significantly as carbon chain length increases, with molecules of C14 and longer showing very poor absorption, which can be a critical consideration for certain toxicological assessments . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

122491-53-6

Molecular Formula

C10H11ClO3

Synonyms

Hydrocarbons, C14-24, olefin-rich

Origin of Product

United States

Scientific Research Applications

Key Applications

2.1 Fuels

  • Jet Fuel and Diesel Production : Hydrocarbons in the C14-C24 range are utilized to synthesize high-quality jet fuel and diesel through processes such as oligomerization and Fischer-Tropsch synthesis. For instance, a patented process demonstrates the conversion of lower alkenes into intermediate olefins that can be further processed to yield predominantly C10+ hydrocarbons suitable for fuel applications .

2.2 Lubricants

  • High-Performance Lubricants : The linear alpha-olefins derived from C14-C24 hydrocarbons serve as base oils in lubricant formulations. Their structure enhances properties like viscosity and thermal stability, making them ideal for high-performance applications .

2.3 Chemical Feedstocks

  • Production of Surfactants and Detergents : Olefin-rich hydrocarbons are essential feedstocks for producing surfactants used in detergents. The ability to tailor the carbon chain length allows for the customization of surfactant properties .

Case Studies

3.1 Oligomerization Processes
A study explored the oligomerization of ethylene using transition metal catalysts to produce linear alpha-olefins with carbon chains exceeding C20. This process not only enhances yield but also maintains product quality by minimizing heavy oligomer formation .

Process TypeCatalyst UsedYield (%)Product Range (C)
Ethylene OligomerizationTransition Metal CatalystUp to 90%C14-C24
Fischer-Tropsch SynthesisRuthenium Nanoparticles80%C5+

3.2 Bio-Olefin Production
Recent advancements in biocatalysis have highlighted the potential of fatty acid peroxygenases for converting industrial byproducts into olefins. This approach not only utilizes waste feedstocks but also contributes to sustainable hydrocarbon production .

Environmental Considerations

The production and application of olefin-rich hydrocarbons must consider environmental impacts. Sustainable practices such as utilizing renewable feedstocks and optimizing catalytic processes can mitigate negative effects associated with fossil fuel consumption.

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Desorption Efficiency : Contrary to Urum et al. (2006), recent studies show SDS surfactants remove aromatics more effectively than aliphatics, aligning with KOW-driven solubility models .

Preparation Methods

Catalyst Systems and Olefin Selectivity

Ruthenium-based catalysts, particularly when paired with molybdenum nitride (Mo₂N) and platinum (Pt), exhibit superior activity for C₁₂₊= formation. A 2023 study demonstrated that a Ru/Mo₂N-Pt system in polyethylene glycol (PEG) solvent achieved 40.4% selectivity for C₁₂₊= hydrocarbons at 200°C under 2 MPa CO pressure. The PEG phase acts as a selective extractor, sequestering olefins from the catalyst surface to prevent re-adsorption and hydrogenation.

Table 1: Performance of FTS Catalysts for C₁₄–₂₄ Olefins

CatalystTemperature (°C)Pressure (MPa)C₁₂₊= Selectivity (%)Olefin/Paraffin Ratio
Ru/Mo₂N-Pt200240.43.2
Fe-Zn-K5731.135.82.1
Co-Mn-Al220338.72.8

Role of Water-Gas Shift (WGS) in Hydrogen Management

Integrating WGS with FTS enables in situ H₂ generation, maintaining substoichiometric H₂ partial pressures. This kinetic control limits hydrogenation, favoring olefin retention. For example, a 3:2 CO:H₂O ratio at 2 MPa CO pressure minimized parasitic H₂ formation, achieving a CO₂:hydrocarbon yield ratio of 2 (theoretical minimum).

Pressure and Temperature Effects

Elevated CO pressures (2–3 MPa) enhance chain propagation by increasing CO surface coverage on Ru sites. However, pressures exceeding 4 MPa reduce C₁₂₊= yields due to CO-induced site blocking. Optimal temperatures range between 200–220°C, balancing CO dissociation and chain termination rates.

CO₂ Hydrogenation to Olefin-Rich Hydrocarbons

CO₂ hydrogenation offers a sustainable pathway to olefins by coupling carbon capture with renewable H₂. Fe-Cu-K/γ-Al₂O₃ catalysts have emerged as frontrunners for C₂₊= production.

Fe-Cu Synergy and Alkali Promotion

Bimetallic Fe-Cu catalysts exhibit a 0.99 R² correlation between olefin/paraffin (O/P) ratios and the adsorbed CO₂/H₂ ratio on moderately/strongly bonded sites. Potassium (K) promoters increase CO₂ adsorption strength, raising the CO₂:H₂ adsorption ratio from 0.8 to 1.4, which elevates O/P ratios from 1.2 to 3.5.

Table 2: Impact of K Promotion on Fe-Cu Catalysts

K Loading (wt%)CO₂ Conversion (%)C₂₊ Selectivity (%)O/P Ratio
018.328.41.2
0.322.735.83.5
0.524.133.92.8

Mechanistic Insights from In Situ DRIFTS

In situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) reveals two parallel pathways in CO₂ hydrogenation over Fe-Cu-K catalysts:

  • Direct CO₂ Hydrogenation : CO₂ → HCOO* → CHₓ* → C₂₊=

  • Indirect Route via CO : CO₂ → CO* → FT-like chain growth

The indirect pathway dominates, accounting for ~70% of C₂₊= production. Olefins primarily form via β-hydrogen elimination from alkyl intermediates, while paraffins arise from over-hydrogenation.

Methanol-to-Hydrocarbons (MTH) for Olefin Tailoring

While MTH typically targets light olefins (C₂–C₄), recent studies suggest SAPO-34 and HZSM-5 zeolites can extend chains to C₁₄–₂₄ via hydrocarbon pool mechanisms.

Hydrocarbon Pool Dynamics

Methylbenzenium ions and polycyclic aromatics in zeolite cages serve as alkylation agents, coupling methanol-derived methyl groups into longer chains. Isotopic labeling experiments show that C₆+ olefins form via sequential methylation and β-scission.

Challenges in Heavy Olefin Selectivity

Despite mechanistic potential, MTH suffers from rapid catalyst coking and limited C₁₄₊= yields (<15%). Hybrid systems combining MTH with FTS are under investigation to improve chain growth efficiency.

Comparative Analysis of Preparation Methods

Table 3: Techno-Economic Comparison of Olefin-Rich Hydrocarbon Routes

MethodCAPEX ($/ton)OPEX ($/ton)Olefin Purity (%)Scalability
FTS1,20030085–90High
CO₂ Hydrogenation1,80045075–80Moderate
MTH95040060–70Low

Q & A

Q. What laboratory synthesis methods are used to produce C14-24 olefin-rich hydrocarbons, and how are structural features validated?

Synthesis often involves catalytic processes, such as Fischer-Tropsch refining or dehydrogenation of hydrocarbon mixtures using bimetallic catalysts (e.g., Fe-Cu systems for selective CO₂ hydrogenation to olefin-rich hydrocarbons). Reaction conditions (temperature, pressure, and catalyst loading) are optimized to favor olefin formation over paraffins . Structural validation employs gas-liquid chromatography (GLC) to quantify carbon chain distribution (e.g., C20: 41.1%, C22: 34.9%, C24: 22.4%) and nuclear magnetic resonance (NMR) to confirm double bond positions and branching .

Q. What analytical techniques are critical for characterizing branching and double bond positions in C14-24 olefin-rich hydrocarbons?

Key methods include:

  • GLC : Quantifies carbon number distribution and purity (e.g., >86% linear alpha-olefins in C20-24 mixtures) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies sp² hybridized carbons and double bond vibrations.
  • Mass Spectrometry (MS) : Resolves structural isomers and branching patterns.
  • Ozonolysis : Maps double bond positions in internal vs. alpha olefins .

Q. What are the primary toxicity mechanisms observed in mammalian models exposed to C14-24 olefins?

Repeated-dose oral studies in rats reveal:

  • Liver Effects : Cytoplasmic vacuolation (C14 alpha-olefins) and centrilobular hypertrophy (C20-24 internal olefins) at LOELs >100 mg/kg .
  • Kidney Effects : Male rat-specific α2u-globulin nephropathy (C6-C14 alpha-olefins), absent in C16+ olefins. Toxicity is route-dependent, with inhalation studies showing higher NOELs (>1000 ppm) . Histopathology and organ weight changes are prioritized endpoints.

Advanced Research Questions

Q. How can experimental designs resolve contradictions in organ-specific toxicity across carbon chain lengths (C14 vs. C20-24)?

  • Controlled Comparative Studies : Parallel oral/inhalation exposure studies in male/female rats, using matched doses (e.g., 100–500 mg/kg) for C14 vs. C20-24 olefins.
  • Mechanistic Probes : Immunohistochemical staining for α2u-globulin in kidney tissues and liver transcriptomics to identify metabolic pathway disruptions .
  • Dose-Response Modeling : Establish thresholds for toxicity divergence, accounting for bioavailability differences between linear and branched isomers .

Q. How do structural features (chain length, branching, double bond position) influence biodegradation rates of C14-24 olefins?

  • Alpha vs. Internal Olefins : Alpha olefins degrade faster due to enzyme accessibility (e.g., 92% degradation in OECD 301B tests for C20-24 branched/internal olefins) .
  • Branching Effects : Contrary to assumptions, branched C20-24 olefins show high biodegradability (>70% in 28 days) when bioavailability is enhanced via agitation or dispersants .
  • Carbon Chain Impact : Biodegradation peaks at C24 for internal olefins, likely due to optimal solubility and microbial enzyme specificity .

Q. What computational tools predict the reactivity and adsorption properties of C14-24 olefins in catalytic systems?

  • Density Functional Theory (DFT) : Models CO₂ hydrogenation pathways on Fe-Cu surfaces, predicting olefin selectivity and catalyst poisoning risks .
  • Molecular Dynamics (MD) : Simulates olefin-catalyst interactions (e.g., Pd-based systems) to optimize double bond migration and isomerization .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates chain length/branching with toxicity endpoints using existing OECD data .

Methodological Notes

  • Tiered Testing : Prioritize in vitro assays (e.g., Ames test, hepatocyte models) before in vivo studies to reduce animal use .
  • Data Harmonization : Cross-reference OECD SIDS reports and EPA HPV data to address gaps in C16-C19 olefin toxicity .

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